ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound characterized by the presence of multiple fluorine atoms and a unique cyclopropane-pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a suitable pyrazole derivative, followed by cyclopropanation and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of robust purification techniques like crystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The compound’s cyclopropane-pyrazole structure may also contribute to its unique biological activity by providing a rigid framework that can interact with target molecules in a specific manner .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
- Ethyl 2-(3-(trifluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
Uniqueness
Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The difluoromethyl and difluoro groups can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets .
Biological Activity
Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a synthetic compound notable for its unique structural features and potential biological activities. This compound is characterized by a complex arrangement of cyclopropane and pyrazole moieties, enhanced by the presence of fluorine atoms which contribute to its stability and reactivity.
- Molecular Formula : C12H12F4N2O2
- Molar Mass : 292.23 g/mol
- CAS Number : 2189684-64-6
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that its structural features may allow it to modulate enzyme activity or receptor interactions.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance:
- Inhibition of Hepatitis B Virus (HBV) : Compounds with similar structural motifs have demonstrated significant inhibition of HBV in cell-based assays. The prodrugs derived from these compounds often show enhanced activity due to improved bioavailability and cellular uptake mechanisms .
Antiplatelet and Anti-inflammatory Activity
The compound's potential as an antiplatelet agent has been explored. Analogous compounds have shown:
- Antiplatelet Aggregation : Reduced platelet aggregation in vitro and in vivo models.
- Anti-inflammatory Effects : These compounds exhibit anti-inflammatory properties without significant ulcerogenic effects .
Study 1: Antiviral Efficacy
A recent study evaluated the efficacy of a related compound in inhibiting HBV replication. The results indicated an EC50 value of 31 nM for the active prodrug form against HBV replication . This suggests that modifications in the molecular structure can lead to enhanced antiviral activity.
Study 2: Pharmacological Profiling
Another investigation focused on the pharmacological profiling of difluoromethylated pyrazole derivatives. The study highlighted the importance of fluorine substitutions in enhancing the bioactivity and stability of these compounds in biological systems .
Table 1: Biological Activities of Related Compounds
Compound Name | Biological Activity | EC50 (nM) | Reference |
---|---|---|---|
Compound A | Anti-HBV | 31 | |
Compound B | Antiplatelet | N/A | |
Compound C | Anti-inflammatory | N/A |
Property | Value |
---|---|
Molecular Formula | C12H12F4N2O2 |
Molar Mass | 292.23 g/mol |
CAS Number | 2189684-64-6 |
Properties
Molecular Formula |
C12H12F4N2O2 |
---|---|
Molecular Weight |
292.23 g/mol |
IUPAC Name |
ethyl 2-[9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate |
InChI |
InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3 |
InChI Key |
RULJEGNYRJHGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.